1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
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Overview
Description
1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context, but often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: A simpler benzimidazole derivative with fewer substituents.
4-methyl-1-(3-methylbutyl)-1-(2-methylpropyl)pentylbenzene: Another complex organic molecule with similar substituents.
Uniqueness
1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is unique due to its specific combination of alkyl and aryl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H32N2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(3-methylbutyl)-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C24H32N2/c1-17(2)14-15-26-23-9-7-6-8-22(23)25-24(26)19(5)21-12-10-20(11-13-21)16-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
InChI Key |
IPZBKRZCXMWIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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